molecular formula C22H32ClNO10 B13737222 1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate CAS No. 100310-86-9

1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate

Cat. No.: B13737222
CAS No.: 100310-86-9
M. Wt: 505.9 g/mol
InChI Key: PNGRVXGYHJHJBM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate (CAS 50836-16-3) is a citrate salt derived from its parent base (CAS 56287-41-3). The parent molecule (C₁₆H₂₄ClNO₃, MW 313.86) features a 1,3-benzodioxole core substituted with a chlorine atom, a methyl group, and a diethylaminoethoxyethyl chain . The citrate salt (C₂₉H₃₇NO₁₂, MW 399.48) enhances solubility and stability, making it more suitable for pharmacological applications . Its density is 1.115 g/cm³, with a boiling point of 381°C .

The citrate formulation improves bioavailability, a critical factor in drug development .

Properties

CAS No.

100310-86-9

Molecular Formula

C22H32ClNO10

Molecular Weight

505.9 g/mol

IUPAC Name

3-carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;2-[2-(5-chloro-2-methyl-1,3-benzodioxol-2-yl)ethoxy]ethyl-diethylazanium

InChI

InChI=1S/C16H24ClNO3.C6H8O7/c1-4-18(5-2)9-11-19-10-8-16(3)20-14-7-6-13(17)12-15(14)21-16;7-2-6(4(10)11,5(12)13)1-3(8)9/h6-7,12H,4-5,8-11H2,1-3H3;7H,1-2H2,(H,8,9)(H,10,11)(H,12,13)

InChI Key

PNGRVXGYHJHJBM-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOCCC1(OC2=C(O1)C=C(C=C2)Cl)C.C(C(=O)[O-])C(CO)(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Key Synthetic Steps and Conditions

Step Description Reagents/Conditions Notes/Outcomes
1 Synthesis of 5-chloro-2-methyl-1,3-benzodioxole intermediate Starting from substituted acetophenones or catechol derivatives; halogenation using chloro reagents Use of environmentally benign solvents; reflux heating until >98% conversion
2 Attachment of 2-(2-(diethylamino)ethoxy)ethyl side chain Nucleophilic substitution with diethylaminoethoxyethyl halide or tosylate Alkylation under mild conditions; control of regioselectivity important
3 Purification Extraction with water-immiscible solvents (e.g., ethyl acetate, dichloromethane), drying over sodium sulfate, chromatography or recrystallization Ensures removal of impurities and isolation of pure intermediate or final compound
4 Formation of citrate salt Reaction with citric acid in suitable solvent (e.g., methanol) Enhances solubility and stability for pharmaceutical formulation

Detailed Reaction Parameters

  • Solvents: Methanol, ethyl acetate, dichloromethane, or other inert solvents compatible with reagents and intermediates.
  • Temperature: Reflux conditions (typically 40–120 °C) for key substitution and ring formation steps.
  • Reaction Time: From 2 hours up to 3 days depending on step and scale.
  • Purification: Combination of liquid-liquid extraction, drying agents (sodium or magnesium sulfate), and chromatographic or recrystallization methods to achieve high purity.

Environmental and Cost Considerations

  • Use of cheaper reagents and greener solvents has been emphasized in recent patents to improve sustainability and reduce production costs.
  • Reactions are optimized to achieve high conversion (>98%) minimizing waste and side products.

Research Results and Characterization

Structural Confirmation

  • Spectroscopic Techniques: 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HR-MS) confirm the structure and purity of the synthesized compound.
  • InChIKey: SROUPKUQFVTABT-UHFFFAOYSA-N confirms the unique chemical identity.

Biological Evaluation (Related Compounds)

  • Analogous 1,3-benzodioxole derivatives have shown significant biological activity, including PDE4 inhibition and antitumor effects, indicating the relevance of this compound class for drug development.
  • Cytotoxicity assays demonstrated promising activity against tumor cell lines (e.g., MDA-MB-231), supporting further pharmaceutical interest.

Summary Table of Preparation Methods

Parameter Details
Core synthesis Halogenation of substituted acetophenones or catechols to form 5-chloro-2-methyl-1,3-benzodioxole
Side chain attachment Nucleophilic substitution with diethylaminoethoxyethyl halide/tosylate
Solvents Methanol, ethyl acetate, dichloromethane, environmentally benign solvents
Temperature Reflux (40–120 °C)
Reaction time 2 hours to 3 days
Purification Extraction, drying, chromatography, recrystallization
Salt formation Reaction with citric acid to form citrate salt
Conversion efficiency >98% conversion in key steps
Characterization 1H NMR, 13C NMR, HR-MS, InChIKey confirmation

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while substitution reactions can produce various substituted benzodioxoles.

Scientific Research Applications

Therapeutic Applications

  • Antidepressant Activity:
    Initial studies suggest that derivatives of benzodioxole compounds exhibit antidepressant properties. The diethylamino group may enhance the interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
  • Anxiolytic Effects:
    Similar to antidepressants, compounds like this one have shown promise in reducing anxiety symptoms. Research indicates that modulation of GABAergic systems may be a mechanism through which these effects are realized .
  • Antitumor Potential:
    Some studies have explored the cytotoxic effects of benzodioxole derivatives against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells while sparing normal cells presents a potential avenue for cancer therapy .
  • Neuroprotective Properties:
    The compound may offer neuroprotective effects, particularly in conditions characterized by oxidative stress and inflammation. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Toxicological Studies

Toxicological evaluations indicate varying degrees of toxicity depending on the route of administration:

  • LD50 Values:
    • Intravenous (rat): 18 mg/kg
    • Intravenous (cat): 15 mg/kg
      These values highlight the need for careful dosing in therapeutic contexts to mitigate adverse effects .

Case Studies

  • Case Study on Antidepressant Efficacy:
    A double-blind study involving patients with major depressive disorder reported significant improvements in mood and anxiety levels after administration of a benzodioxole derivative over a period of six weeks. The study utilized standardized depression scales to quantify changes, demonstrating the compound's potential as an effective antidepressant agent.
  • Neuroprotection in Animal Models:
    Research conducted on animal models of neurodegeneration showed that administration of this compound resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups. These findings suggest a protective role against neuronal damage .

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate involves its interaction with specific molecular targets and pathways. The diethylamino group is known to interact with various biological receptors, potentially modulating their activity. The citrate moiety may enhance the solubility and bioavailability of the compound, facilitating its uptake and distribution in biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Sesamex and Sesoxane

  • Structure : Sesamex (CAS 51-14-9) and sesoxane (CAS 74051-80-2) are 1,3-benzodioxole derivatives with extended ethoxy chains (e.g., 5-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-1,3-benzodioxole) .
  • Key Differences: Lack the chlorine and diethylamino groups present in the target compound. Contain sulfur (sesamex: C₁₇H₂₉NO₃S) or additional ethoxy linkages .
Property Target Compound (Citrate) Sesamex
Core Structure 1,3-Benzodioxole 1,3-Benzodioxole
Substituents Cl, CH₃, diethylamino Ethoxy chains
Molecular Weight 399.48 341.49 (C₁₇H₂₉NO₃S)
Primary Use Pharmacological (inferred) Pesticide synergist

5-Chloro-2-(2-(2-(diethylamino)ethylamino)ethyl)-2-methyl-1,3-benzodioxole Dihydrochloride

  • Structure: (C₁₆H₂₅ClN₂O₂·2HCl) features an ethylamino linkage instead of the ethoxy group in the target compound .
  • Key Differences: The ethylamino group increases basicity and alters solubility. Dihydrochloride salt vs. citrate salt affects pharmacokinetics .

Oxeladin Citrate

  • Structure: A diethylaminoethoxyethyl ester (C₁₈H₂₉NO₃·C₆H₈O₇) with a 2-ethyl-2-phenylbutyrate core .
  • Key Differences :
    • Replaces benzodioxole with a phenylbutyrate moiety.
    • Used as an antitussive, highlighting structural versatility in drug design .
Property Target Compound (Citrate) Oxeladin Citrate
Core Structure 1,3-Benzodioxole Phenylbutyrate
Functional Groups Cl, diethylaminoethoxy Diethylaminoethoxy
Pharmacological Use Under investigation Antitussive

Benzothiazole Derivatives

  • Example : Ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate (CAS 85750-08-9) .
  • Key Differences :
    • Benzothiazole core vs. benzodioxole.
    • Sulfur atom influences electronic properties and metabolic stability .

Biological Activity

1,3-Benzodioxole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound 1,3-Benzodioxole, 5-chloro-2-(2-(2-(diethylamino)ethoxy)ethyl)-2-methyl-, citrate (CAS No. 56287-41-3) is a complex molecule that has shown potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings.

  • IUPAC Name : 2-[2-(5-Chloro-2-methyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine
  • Molecular Formula : C16H24ClNO3
  • Molecular Weight : 313.82 g/mol
  • Density : 1.115 g/cm³
  • Boiling Point : 381 °C at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Key areas of activity include:

  • Antimicrobial Activity
    • The compound exhibits antimicrobial properties against various pathogens. For instance, related benzodioxole derivatives have demonstrated activity against Staphylococcus aureus and Enterococcus faecalis, indicating a potential role in treating bacterial infections .
  • Antineoplastic Properties
    • Some studies suggest that benzodioxole derivatives may possess antineoplastic effects, inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This is particularly relevant for compounds targeting EZH1 and EZH2, which are implicated in cancer progression .
  • Neuropharmacological Effects
    • Preliminary research indicates that this compound may interact with neurotransmitter systems, potentially offering neuroprotective effects or influencing mood disorders. However, detailed studies are required to elucidate these mechanisms.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Staphylococcus aureus and Enterococcus faecalis
AntineoplasticInhibits EZH1 and EZH2 activity
NeuropharmacologicalPotential influence on neurotransmitter systems

Study on Antimicrobial Activity

A study conducted on marine-derived actinomycetes revealed that benzodioxole compounds exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition . This suggests a promising avenue for further development in antibiotic therapies.

Research on Antineoplastic Effects

Research focused on the inhibition of EZH1/EZH2 by benzodioxole derivatives has shown that these compounds can induce apoptosis in cancer cells. This mechanism is crucial for developing targeted cancer therapies that minimize side effects associated with traditional chemotherapeutics .

Q & A

Q. What are the recommended analytical methods for structural elucidation and purity assessment of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the benzodioxole core, chlorine substitution, and diethylaminoethoxyethyl side chain. Compare chemical shifts with similar benzodioxole derivatives (e.g., δ ~5.9–6.3 ppm for benzodioxole protons) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ or [M–H]– ions) with theoretical calculations. For example, HRMS of related benzodioxole derivatives showed <5 ppm error .
  • HPLC-PDA/UV: Assess purity using reverse-phase chromatography (C18 column, acetonitrile/water gradient). Monitor at λ = 210–280 nm for aromatic and conjugated systems.
  • Elemental Analysis: Verify C, H, N, and Cl content (±0.3% deviation).

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Key Variables:
    • Solvent System: Use THF/MeOH/H2_2O mixtures (10:10:10 v/v) for hydrolysis steps, as demonstrated in analogous benzodioxole syntheses .
    • Base Selection: Sodium hydroxide (4.5 mmol) under reflux conditions ensures complete deprotection of ester groups .
    • Temperature Control: Maintain 60–70°C during coupling reactions to minimize side products.
  • Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for citrate salt isolation.

Advanced Research Questions

Q. What experimental strategies can address discrepancies in receptor binding assays for this compound?

Methodological Answer:

  • Hypothesis-Driven Design: If conflicting data arise (e.g., β-adrenergic vs. serotonin receptor affinity), perform:
    • Competitive Binding Assays: Use radiolabeled ligands (e.g., 3H^3H-CGP12177A for β-receptors) to quantify IC50_{50} values .
    • Functional Assays: Measure cAMP production in HEK-293 cells transfected with target receptors.
  • Data Normalization: Include positive controls (e.g., CL316243 for β3_3-adrenergic receptors) to calibrate assay conditions .
  • Statistical Validation: Apply ANOVA with post-hoc tests to compare replicates across independent labs.

Q. How does the citrate counterion influence the compound’s solubility and bioavailability in preclinical models?

Methodological Answer:

  • Solubility Studies: Compare free base vs. citrate salt in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Use shake-flask method with UV quantification.
  • Pharmacokinetic Profiling:
    • Administer citrate form to Sprague-Dawley rats (IV/PO routes).
    • Measure plasma concentrations via LC-MS/MS. Citrate salts of basic amines typically show 2–3× higher oral bioavailability due to improved dissolution .
  • Salt Screening: Test alternative counterions (e.g., hydrochloride, phosphate) for stability and crystallinity.

Q. What computational approaches predict metabolic stability and potential toxic metabolites?

Methodological Answer:

  • In Silico Tools:
    • CYP450 Metabolism: Use Schrödinger’s SiteMap to identify oxidation sites (e.g., diethylamino group).
    • Metabolite Prediction: ADMET Predictor or GLORYx to simulate Phase I/II transformations (e.g., N-deethylation, glucuronidation).
  • In Vitro Validation: Incubate with human liver microsomes (HLMs) and analyze via LC-HRMS. For benzodioxoles, prioritize glutathione adduct screening to assess reactive intermediate formation .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on this compound’s anticancer activity across cell lines?

Methodological Answer:

  • Experimental Replication:
    • Standardize cell culture conditions (e.g., DMEM + 10% FBS, 5% CO2_2).
    • Use identical passage numbers (P5–P15) for HeLa (cervical) vs. HepG2 (liver) cells .
  • Dose-Response Curves: Generate IC50_{50} values with 8-point dilutions (1 nM–100 μM). Address outliers via Grubbs’ test (α = 0.05).
  • Mechanistic Follow-Up: Perform RNA-seq on discrepant cell lines to identify differential pathway activation (e.g., apoptosis vs. autophagy).

Tables

Q. Table 1. Comparative Physicochemical Properties

PropertyFree BaseCitrate SaltReference
Molecular Weight (g/mol)335.5491.6 (calc.)
LogP (XLogP3)4.01.2 (estimated)
Aqueous Solubility (mg/mL)0.052.8

Q. Table 2. Key Synthetic Parameters for Yield Optimization

ParameterOptimal ConditionYield ImprovementReference
Reaction Time18–24 h+15%
Solvent RatioTHF:MeOH:H2_2O (10:10:10)+20% purity
Base Concentration4.5 mmol NaOHComplete hydrolysis

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